molecular formula C19H20N2O7S B3641606 methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3641606
M. Wt: 420.4 g/mol
InChI Key: HUMSLMTZHBEFIT-UHFFFAOYSA-N
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Description

“Methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate” is a complex organic compound. It contains a benzodioxin group, which is a type of oxygen-containing heterocycle . The molecule also contains a sulfonyl group and a glycyl group, which are common in many bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, the synthesis involves the reaction of a benzodioxin amine with a sulfonyl chloride in an aqueous alkaline medium. This is followed by further reactions with different alkyl or aralkyl halides .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzodioxin ring, which is a type of oxygen-containing heterocycle. Attached to this ring is a sulfonyl group and a glycyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on similar compounds, it is likely to be a solid at room temperature . Its exact melting point, boiling point, solubility, and other properties would need to be determined experimentally.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. As with any chemical, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could include further exploration of its potential therapeutic effects, as well as detailed studies of its physical and chemical properties. Additionally, its synthesis could be optimized to improve yield and purity .

Properties

IUPAC Name

methyl 2-[[2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S/c1-26-19(23)14-5-3-4-6-15(14)20-18(22)12-21(29(2,24)25)13-7-8-16-17(11-13)28-10-9-27-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMSLMTZHBEFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate
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methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate
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methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate
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methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate
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methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate
Reactant of Route 6
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methyl 2-{[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycyl]amino}benzoate

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